molecular formula C14H15ClN2 B13794906 2,3-Dimethyl-N-(4-pyridinylmethylene)benzenamine monohydrochloride CAS No. 75273-86-8

2,3-Dimethyl-N-(4-pyridinylmethylene)benzenamine monohydrochloride

Cat. No.: B13794906
CAS No.: 75273-86-8
M. Wt: 246.73 g/mol
InChI Key: YCZGWMGKDSQAQF-UHFFFAOYSA-N
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Description

2,3-Dimethyl-N-(4-pyridinylmethylene)benzenamine monohydrochloride is a chemical compound with the molecular formula C14H14N2·HCl It is known for its unique structure, which includes a pyridine ring and a benzenamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-N-(4-pyridinylmethylene)benzenamine monohydrochloride typically involves the condensation of 2,3-dimethylbenzenamine with 4-pyridinecarboxaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is isolated as a monohydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-N-(4-pyridinylmethylene)benzenamine monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2,3-Dimethyl-N-(4-pyridinylmethylene)benzenamine monohydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-N-(4-pyridinylmethylene)benzenamine monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethyl-N-(4-pyridinylmethylene)benzenamine monohydrochloride
  • 2,3-Dimethyl-N-(3-pyridinylmethylene)benzenamine monohydrochloride

Uniqueness

2,3-Dimethyl-N-(4-pyridinylmethylene)benzenamine monohydrochloride is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

75273-86-8

Molecular Formula

C14H15ClN2

Molecular Weight

246.73 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-1-pyridin-4-ylmethanimine;hydrochloride

InChI

InChI=1S/C14H14N2.ClH/c1-11-4-3-5-14(12(11)2)16-10-13-6-8-15-9-7-13;/h3-10H,1-2H3;1H

InChI Key

YCZGWMGKDSQAQF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N=CC2=CC=NC=C2)C.Cl

Origin of Product

United States

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